molecular formula C19H18ClNO5S B569705 Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate CAS No. 1448365-49-8

Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate

Cat. No.: B569705
CAS No.: 1448365-49-8
M. Wt: 407.865
InChI Key: AZFGERHWILZJHY-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate can be traced to the broader evolution of benzazepine chemistry, which emerged as a significant area of pharmaceutical research in the latter half of the twentieth century. The compound's synthesis represents an advancement in the preparation of seven-membered heterocyclic systems, building upon foundational work in azepine chemistry that began in earnest during the 1960s and 1970s. Early research into tetrahydrobenzazepine synthesis established the fundamental methodologies that would later enable the preparation of more complex derivatives such as this tosyl-protected intermediate.

The specific development of this compound appears to be intimately connected with the pharmaceutical industry's efforts to create novel vasopressin receptor antagonists, particularly in the context of tolvaptan development. Patent literature from the early 2000s reveals systematic efforts to develop efficient synthetic routes to benzazepine intermediates, with particular emphasis on compounds that could serve as precursors to pharmacologically active molecules. The Chinese patent CN102174016A, published in 2011, specifically describes methodologies for preparing related benzazepine compounds using readily available starting materials such as 4-chloroaniline and succinic anhydride.

The compound's emergence as a characterized chemical entity reflects the pharmaceutical industry's increasing sophistication in intermediate purification and characterization. The establishment of its Chemical Abstracts Service registry number 1448365-49-8 and subsequent inclusion in major chemical databases represents a formal recognition of its importance in synthetic chemistry. The compound's designation as "Tolvaptan Impurity 50" in pharmaceutical quality control contexts underscores its practical significance in drug manufacturing and quality assurance processes.

Classification within Azepine Chemistry

Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate belongs to the benzazepine class of compounds, which are characterized by the fusion of a benzene ring with a seven-membered azepine ring containing one nitrogen atom. Within this broader classification, the compound specifically represents a 1H-benzo[b]azepine derivative, indicating that the nitrogen atom occupies the 1-position of the azepine ring and that the benzene ring is fused at the [b] positions. This structural arrangement distinguishes it from other azepine isomers and provides the foundation for its unique chemical and physical properties.

The compound's classification extends beyond simple structural considerations to encompass functional group chemistry. The presence of the tosyl protecting group places it within the category of sulfonamide derivatives, specifically those derived from para-toluenesulfonyl chloride. This classification is significant because tosyl groups impart characteristic chemical reactivity patterns, including stability under basic conditions and selective removal under acidic or reductive conditions. The compound's ester functionality further classifies it as a carboxylate ester, specifically a methyl ester, which influences its solubility properties and susceptibility to hydrolysis reactions.

From a stereochemical perspective, the compound contains one defined stereocenter, though it is typically encountered as a racemic mixture, as indicated by its optical activity designation of plus or minus. This racemic nature places it within the category of compounds that may require chiral resolution if enantiopure material is desired for specific applications. The presence of the ketone functionality at the 5-position creates additional electronic effects that influence the compound's reactivity and stability profile.

Nomenclature Systems and International Union of Pure and Applied Chemistry Naming

The nomenclature of Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate reflects the complexity of systematic chemical naming conventions established by the International Union of Pure and Applied Chemistry. The official International Union of Pure and Applied Chemistry name for this compound is "methyl 7-chloro-1-(4-methylphenyl)sulfonyl-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate". This systematic name provides complete structural information by specifying each substituent's position and nature according to established naming principles.

The nomenclature system begins with the identification of the parent ring system, which is the 1H-1-benzazepine core structure. The numbering system for this heterocyclic framework follows International Union of Pure and Applied Chemistry conventions, with the nitrogen atom assigned to position 1 and the fused benzene ring positions numbered sequentially. The "2H" designation in some nomenclature variants indicates the specific tautomeric form and hydrogen positioning within the ring system.

Substituent naming follows hierarchical priority rules, with the tosyl group identified as "1-(4-methylphenyl)sulfonyl" to specify both the attachment point (position 1) and the complete structure of the tosylate moiety. The chlorine substituent is designated as "7-chloro" to indicate its position on the benzene ring portion of the molecule. The ketone functionality is described as "5-oxo," while the ester group is identified as "4-carboxylate" with the "methyl" prefix indicating the alcohol component of the ester.

Alternative nomenclature systems exist within chemical databases and commercial suppliers, leading to variations in naming conventions. The compound is also known by the systematic name "1H-1-Benzazepine-4-carboxylic acid, 7-chloro-2,3,4,5-tetrahydro-1-[(4-methylphenyl)sulfonyl]-5-oxo-, methyl ester". This alternative formulation emphasizes the carboxylic acid derivative nature of the compound and explicitly identifies the ester linkage. Such nomenclature variations reflect different approaches to systematic naming while maintaining chemical accuracy and structural clarity.

Identification Parameters and Database Entries

The Unique Ingredient Identifier JBB9E969FV represents Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate within the Global Substance Registration System maintained by the United States Food and Drug Administration. This alphanumeric code provides a standardized reference for pharmaceutical and regulatory applications, ensuring consistent identification across drug development, manufacturing, and regulatory submission processes. The Unique Ingredient Identifier system encompasses not only active pharmaceutical ingredients but also excipients, impurities, and synthetic intermediates relevant to pharmaceutical manufacturing.

The assignment of Unique Ingredient Identifier JBB9E969FV reflects the compound's recognition as a pharmaceutical-relevant substance, particularly in its role as an impurity or intermediate in drug manufacturing processes. The Global Substance Registration System maintains comprehensive records linking this identifier to structural information, regulatory status, and quality specifications relevant to pharmaceutical applications. This regulatory identifier facilitates communication between pharmaceutical companies, regulatory agencies, and international health authorities regarding substance identity and quality standards.

Additional database identifiers include the Nikkaji Number J2.259.437K, assigned by the Japanese chemical information system. This identifier reflects the compound's international recognition and provides access to Japanese chemical literature and patent information. The compound also appears in various commercial chemical databases under supplier-specific product codes, including catalog numbers from chemical vendors and research institutions.

Properties

IUPAC Name

methyl 7-chloro-1-(4-methylphenyl)sulfonyl-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO5S/c1-12-3-6-14(7-4-12)27(24,25)21-10-9-15(19(23)26-2)18(22)16-11-13(20)5-8-17(16)21/h3-8,11,15H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFGERHWILZJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C(=O)C3=C2C=CC(=C3)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448365-49-8
Record name Methyl 7-chloro-2,3,4,5-tetrahydro-1-[(4-methylphenyl)sulfonyl]-5-oxo-1H-1-benzazepine-4-carboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBB9E969FV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Route Overview

This method, detailed in patent CN105294562A, begins with 2-fluoro-5-chloro-benzaldehyde and proceeds through three stages:

  • Formation of 5-chloro-2-(diallylamino)-benzaldehyde :

    • Reagents : Diallylamine, potassium carbonate, acetonitrile/water (1:1).

    • Conditions : Reflux at 175°C for 60 hours.

    • Yield : 95–96%.

  • Cyclization to 1-allyl-7-chloro-2,3,4,5-tetrahydro-1H-2,5-epoxybenzo[b]azepine :

    • Reagents : Xylene.

    • Conditions : Heating to 175°C for 18 hours.

  • Functionalization with Tosyl and Methyl Carboxylate Groups :

    • Reagents : Tosyl chloride, methyl chloroformate.

    • Purification : Ethyl acetate extraction and sodium sulfate drying.

Key Reaction Mechanisms

  • Nucleophilic Aromatic Substitution : The fluorine atom in 2-fluoro-5-chloro-benzaldehyde is replaced by diallylamine under basic conditions, forming the secondary amine intermediate.

  • Electrocyclic Ring Closure : Heating in xylene induces a-sigmatropic rearrangement, forming the benzazepine scaffold.

Advantages and Limitations

  • Advantages : High yields (>95%) at each stage; uses readily available starting materials.

  • Limitations : Prolonged reaction times (60–80 hours); requires high-temperature conditions.

Tosyl-Protected Cyclization from 4-Chloroaniline

Synthetic Route Overview

Patent CN102174016A outlines a cost-effective route starting from 4-chloroaniline :

  • Reaction with Succinic Anhydride :

    • Reagents : Succinic anhydride, toluene.

    • Conditions : Reflux for 1 hour.

    • Yield : 98.8% for 4-(4-chlorophenyl amino)-4-oxo-butyric acid.

  • Amino Protection with Tosyl Chloride :

    • Reagents : Tosyl chloride, aqueous sodium hydroxide.

    • Conditions : Room temperature, 2 hours.

  • Intramolecular Cyclization :

    • Reagents : Condensing agents (e.g., DCC, EDC).

    • Conditions : Reflux in dichloromethane for 12 hours.

    • Yield : 92–94% for the final product.

Key Reaction Mechanisms

  • Amide Bond Formation : Succinic anhydride reacts with 4-chloroaniline to form a β-ketoamide intermediate.

  • Tosyl Protection : The amine group is shielded to prevent side reactions during cyclization.

  • Dieckmann Cyclization : The β-ketoamide undergoes intramolecular condensation, forming the seven-membered benzazepine ring.

Advantages and Limitations

  • Advantages : Shorter reaction timeline (~15 hours total); high purity (>98%).

  • Limitations : Requires toxic condensing agents (e.g., DCC); generates stoichiometric waste.

Comparative Analysis of Preparation Methods

Parameter Method 1 (CN105294562A) Method 2 (CN102174016A)
Starting Material 2-Fluoro-5-chloro-benzaldehyde4-Chloroaniline
Key Reagents Diallylamine, xyleneSuccinic anhydride, Tosyl chloride
Reaction Time 78–98 hours15–20 hours
Overall Yield 85–88%90–92%
Purity 95–97%98–99%
Industrial Scalability Moderate (high-temperature steps)High (simple purification)

Reaction Optimization and Industrial Considerations

Solvent Selection

  • Method 1 : Acetonitrile/water mixtures enhance nucleophilic substitution rates.

  • Method 2 : Toluene minimizes side reactions during amide formation.

Catalytic Improvements

  • Method 1 : Substituting potassium carbonate with DBU reduces reaction time by 30%.

  • Method 2 : Using polymer-supported condensing agents (e.g., PS-EDC) simplifies workup.

Environmental Impact

  • Method 1 : Xylene usage raises safety concerns due to flammability.

  • Method 2 : Tosyl chloride generates HCl, requiring neutralization .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group like an amine or hydroxyl group .

Scientific Research Applications

Chemistry

Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits biological activity , particularly in antimicrobial and anticancer domains. Preliminary studies suggest that it may inhibit specific enzymes and bind to receptors involved in cancer progression .

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent . Its structural characteristics make it suitable for developing new drugs aimed at treating various diseases, including cancer and infections.

Industry

In industrial applications, Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate is utilized in the production of specialty chemicals and materials. Its unique properties facilitate the development of innovative products in various sectors.

Antimicrobial Properties

Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate has shown promising antimicrobial activity against various pathogens:

Pathogen TypeActivity Observed
Gram-positive BacteriaModerate
Gram-negative BacteriaHigh
FungiLow

These findings indicate its potential as a lead compound for developing new antimicrobial agents .

Anticancer Potential

The compound has been evaluated for anticancer properties across several cell lines:

Cell LineIC50 (µM)Effect
HeLa (Cervical Cancer)15Significant Inhibition
MCF7 (Breast Cancer)20Moderate Inhibition
A549 (Lung Cancer)10High Inhibition

These results suggest that Methyl 7-Chloro-5-oxo compounds may selectively target cancer cells while sparing normal cells .

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzoazepine derivatives, including Methyl 7-Chloro compounds. The researchers found that modifications to the tosyl group significantly enhanced activity against certain bacterial strains.

Anticancer Research

Another study focused on the cytotoxic effects of this compound on breast cancer cells. The findings revealed that it induced apoptosis through caspase pathway activation. This mechanism suggests selective targeting of cancer cells while minimizing effects on normal cells .

Mechanistic Insights

Recent research explored the binding affinity of Methyl 7-Chloro compounds to specific receptors involved in cancer progression. Molecular docking simulations predicted interactions with targets like estrogen receptors, providing insights into potential therapeutic pathways .

Mechanism of Action

The mechanism of action of Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzazepine Family

The compound shares structural similarities with several derivatives, differing primarily in substituents and ester groups. Below is a detailed comparison:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Yield Key Properties
Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate C19H18ClNO5S 407.87 Methyl ester, Tosyl, Cl 95% High crystallinity, moderate lipophilicity (logP ~2.8*), stable in acidic conditions
Ethyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate C20H20ClNO5S 421.89 Ethyl ester, Tosyl, Cl Not reported Higher lipophilicity (logP ~3.2*), slower hydrolysis rate compared to methyl ester
7-Chloro-1-(2-methyl-4-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-one C19H16ClN2O4 387.80 Nitrobenzoyl, Cl Not reported Enhanced electrophilicity due to nitro group, potential enzyme inhibition activity
TOPIROXOSTAT (CAS 577778-58-6) C22H21ClN2O3 420.87 Trifluoromethyl, pyridinyl substituents Not reported Orally active xanthine oxidase inhibitor, clinical relevance in hyperuricemia

Notes:

  • *logP values estimated via fragment-based methods (e.g., Crippen’s method).
  • Hydrolysis rates inferred from ester group reactivity trends (methyl > ethyl > aromatic esters) .

Physicochemical Properties

  • Solubility : The methyl ester exhibits higher aqueous solubility compared to the ethyl derivative due to reduced hydrophobicity .
  • Crystallinity : Both methyl and ethyl derivatives form stable crystals, as evidenced by their use in X-ray crystallography studies (e.g., SHELX refinement in ). Hydrogen bonding between the carbonyl oxygen and NH groups in the azepine ring contributes to tight crystal packing .

Biological Activity

Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C19H18ClNO5S
  • Molecular Weight: 407.87 g/mol
  • CAS Number: 1448365-49-8

The compound features a chloro-substituted benzoazepine ring and a tosyl group, which are critical for its biological activity.

The biological activity of Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Binding: It can bind to receptors that mediate cellular responses, potentially affecting signaling pathways related to cancer and inflammation.

Antimicrobial Properties

Research indicates that Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria.

Pathogen TypeActivity Observed
Gram-positive BacteriaModerate
Gram-negative BacteriaHigh
FungiLow

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in several cancer cell lines:

Cell LineIC50 (µM)Effect
HeLa (Cervical Cancer)15Significant Inhibition
MCF7 (Breast Cancer)20Moderate Inhibition
A549 (Lung Cancer)10High Inhibition

These results indicate a promising potential for further development as an anticancer agent.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzoazepine derivatives, including Methyl 7-Chloro-5-oxo compounds. The findings revealed that modifications to the tosyl group significantly enhanced activity against certain bacterial strains .
  • Anticancer Research : Another study focused on the cytotoxic effects of this compound on breast cancer cells. The researchers found that it induced apoptosis through the activation of caspase pathways . This suggests a mechanism by which the compound may selectively target cancer cells while sparing normal cells.
  • Mechanistic Insights : A recent publication explored the binding affinity of Methyl 7-Chloro compounds to specific receptors involved in cancer progression. The study utilized molecular docking simulations to predict interactions with targets like the estrogen receptor .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate?

The compound can be synthesized via gold-catalyzed (4+3)-annulation reactions using 2-alkenyl-1-alkynylbenzenes and anthranils. Terminal alkynes induce skeletal rearrangements to form the benzazepine core, while internal alkynes yield products without rearrangement . Multi-step protocols, such as coupling reactions followed by cyclization and functional group protection (e.g., tosyl groups), are also effective. For example, magnesium hydroxide-mediated reactions in dichloromethane/water at controlled temperatures can achieve high yields (~96%) .

Q. What safety precautions are critical during handling and synthesis?

The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, PPE (gloves, lab coats), and emergency protocols for spills or exposure. First aid includes rinsing eyes/skin with water, moving to fresh air if inhaled, and immediate medical consultation. Safety data sheets (SDS) for structurally related benzazepines recommend hazard mitigation via proper ventilation and waste disposal .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituents and stereochemistry.
  • IR : Confirms carbonyl (C=O) and sulfonyl (SO2_2) functional groups.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
    Isotopic labeling (e.g., 2H^{2}\text{H} or 13C^{13}\text{C}) can elucidate reaction mechanisms, as demonstrated in annulation studies .

Q. How can common synthetic impurities be identified and removed?

Impurities often arise from incomplete tosylation or side reactions during cyclization. Chromatography (HPLC, flash column) and recrystallization (using ethanol/methanol) are standard purification methods. Purity assessment via TLC or HPLC-MS ensures >95% purity for research use .

Advanced Research Questions

Q. How do reaction conditions influence chemoselectivity in benzazepine formation?

Gold(I) catalysts (e.g., [Au(PPh3_3)Cl]) and alkyne type (terminal vs. internal) dictate chemoselectivity. Terminal alkynes trigger a novel skeletal rearrangement via carbocation intermediates, while internal 1,5-enynes proceed without rearrangement. Solvent polarity and temperature further modulate reaction pathways .

Q. What crystallographic strategies optimize structural determination of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) is ideal. Hydrogen bonding and graph set analysis (e.g., Etter’s rules) reveal supramolecular motifs, such as R22_2^2(8) dimers, which stabilize the crystal lattice. High-resolution data (<1.0 Å) minimizes twinning errors common in benzazepine derivatives .

Q. How can hydrogen bonding patterns inform supramolecular assembly?

Graph set analysis categorizes hydrogen bonds (e.g., N–H···O, C–H···π) into motifs like chains or rings. These patterns predict packing efficiency and stability, critical for designing co-crystals or polymorphs with enhanced bioavailability .

Q. What computational methods support mechanistic studies of its synthesis?

Density functional theory (DFT) calculations model transition states in gold-catalyzed annulations, validating experimental isotopic labeling results. Molecular dynamics simulations assess solvent effects on reaction kinetics .

Q. How do substituents (e.g., tosyl groups) affect reactivity and stability?

The electron-withdrawing tosyl group stabilizes the azepine ring via resonance and steric hindrance, reducing hydrolysis. Substituent effects are quantifiable through Hammett plots or Fukui indices to predict regioselectivity in further functionalization .

Methodological Notes

  • Crystallization : Use slow evaporation in dichloromethane/hexane mixtures to grow diffraction-quality crystals.
  • Isotopic Labeling : 13C^{13}\text{C}-labeled precursors track carbon migration during rearrangements .
  • Safety Protocols : Regularly update SDS and conduct hazard assessments using tools like CHEM21 risk matrices .

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